5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine
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Overview
Description
5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of diazepines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
Pyrido[2,3-d]pyrimidin-5-one: Studied for its potential therapeutic applications.
Tetrahydrobenzo[b]azepines: Used in the treatment of cardiovascular diseases.
Uniqueness
What sets 5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine apart is its unique structure, which allows for specific interactions with molecular targets that may not be possible with other similar compounds. This uniqueness can lead to distinct biological activities and potential therapeutic applications .
Biological Activity
5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine (CAS No. 1502129-68-1) is a compound belonging to the pyrido[2,3-b][1,4]diazepine class. This compound has garnered interest due to its potential biological activities, including anticancer and antimicrobial properties. The following sections will detail its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : C10H15N3
- Molecular Weight : 177.25 g/mol
- Structure : The compound features a tetrahydropyrido structure fused to a diazepine ring, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Various synthetic routes have been explored in the literature to optimize yields and purity.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of pyrido[2,3-b][1,4]diazepines against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays using human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines indicated that derivatives of pyrido[2,3-b][1,4]diazepines exhibit significant cytotoxicity. One study reported an IC50 value of 16.19 μM against HCT-116 cells for a related compound .
Antimicrobial Activity
Research has also suggested that these compounds may possess antimicrobial properties. For example:
- Inhibition Studies : Compounds from the pyrido[2,3-b][1,4]diazepine family have shown activity against bacterial enoyl-acyl carrier protein reductase (FabI), a target for antibiotic development . This suggests potential applications in treating bacterial infections.
Case Study 1: Anticancer Efficacy
A study synthesized a series of substituted pyrido[2,3-b][1,4]diazepines and evaluated their anticancer efficacy. The results demonstrated that specific substitutions on the diazepine ring enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of this compound derivatives. The study revealed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Pyrido[2,3-b][1,4]diazepines
Compound Name | Activity Type | Target Cell Line / Organism | IC50/Activity Level |
---|---|---|---|
This compound | Anticancer | MCF-7 | 16.19 μM |
Various derivatives | Antimicrobial | Staphylococcus aureus | Significant inhibition |
Pyrido[2,3-b][1,4]diazepines | Enoyl ACP reductase | Escherichia coli | Inhibitory activity noted |
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
5-ethyl-1,2,3,4-tetrahydropyrido[2,3-b][1,4]diazepine |
InChI |
InChI=1S/C10H15N3/c1-2-13-8-4-7-11-9-5-3-6-12-10(9)13/h3,5-6,11H,2,4,7-8H2,1H3 |
InChI Key |
QZYFXBBDFRXGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCNC2=C1N=CC=C2 |
Origin of Product |
United States |
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